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Compound of Interest

Compound Name: SHP394

Cat. No.: B610828

An in-depth comparative analysis of the preclinical data for two prominent allosteric SHP2
inhibitors, SHP394 and TNO-155, reveals their potential in cancer therapy. While both
compounds effectively target the SHP2 phosphatase, a critical node in cellular signaling, a
direct head-to-head comparison is challenging due to the absence of publicly available studies
conducted under identical experimental conditions. This guide synthesizes the existing
preclinical data to offer researchers, scientists, and drug development professionals a
comprehensive overview of their individual profiles.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key
transducer of signaling from receptor tyrosine kinases (RTKs) to downstream pathways, most
notably the RAS/MAPK cascade.[1] Its role in promoting cell growth, proliferation, and survival
has made it an attractive target for cancer therapy.[2] SHP394 and TNO-155 are both orally
active, allosteric inhibitors that stabilize SHP2 in an inactive conformation.[2]

Mechanism of Action

Both SHP394 and TNO-155 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket
at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP)
domains. This binding locks the enzyme in a closed, auto-inhibited conformation, preventing its
catalytic activity and its interaction with upstream activators and downstream substrates. By
inhibiting SHP2, these molecules effectively block the RAS/MAPK signaling pathway, leading to
reduced phosphorylation of ERK (p-ERK), a key downstream effector.
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Quantitative Preclinical Data

The following tables summarize the available preclinical data for SHP394 and TNO-155. It is
crucial to note that the data are compiled from different studies and are not the result of direct

comparative experiments.

Table 1: In Vitro Activity of SHP394 and TNO-155

Parameter

SHP394

TNO-155

SHP2 Enzymatic 1C50

23 nM

11 nM[3]

Cellular Anti-Proliferation IC50

297 nM (Caco-2 cells)1.38 uM
(Detroit-562 cells)

Not explicitly reported as a
single agent IC50 in the
provided results, but shown to
be more efficacious than
SHP099 in OSCC cell lines
with IC50 values ranging from
0.39 UM to 211.1 pM.[4]

p-ERK Inhibition IC50

18 nM (KYSE520 cells)

Dose-dependent suppression
of p-ERK observed in various
cell lines.[2][5]

Table 2: In Vivo Efficacy of SHP394 and TNO-155
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Parameter

SHP394

TNO-155

Xenograft Model

Detroit-562 (pharyngeal

carcinoma)

Various models including
neuroblastoma, EGFR-mutant
lung cancer, and KRAS G12C
cancers.[2][6][7]

Dosing Regimen

20-80 mg/kg, oral gavage,

twice daily

Varied depending on the study,
e.g., 20 mg/kg twice daily in
HT-29 xenografts.[6]

Anti-Tumor Activity

Dose-dependent tumor volume
reduction. 34% tumor

regression at 80 mg/kg.

As a single agent, showed
limited efficacy in some
advanced solid tumors, but
demonstrated significant anti-
tumor activity in combination

with other targeted therapies.

[5]L6]

Table 3: Preclinical Pharmacokinetics of TNO-155

Volume of ] Oral
) Clearance o Half-life ] L
Species . Distribution Bioavailability
(mL/min/kg) (hours)
(L/kg) (%)
Mouse 24 3 2 78
Rat 15 7 8 100
Dog 4 3 9 >100
Monkey 6 4 9 60
Pharmacokinetic
data for SHP394
was not available
in the provided
search results.
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Below are representative protocols for key experiments used in the evaluation of SHP2
inhibitors.

SHP2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. A
common method utilizes a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl
phosphate (DIFMUP).

e Reagents and Materials:
o Recombinant human SHP2 protein

DiIFMUP substrate

o

[¢]

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT)

[e]

Test compounds (SHP394 or TNO-155) dissolved in DMSO

[e]

384-well microplates

o

Plate reader capable of fluorescence detection
e Procedure:
1. Prepare serial dilutions of the test compounds in DMSO.
2. In a 384-well plate, add a small volume of the compound dilutions.

3. Add the SHP2 enzyme solution to each well and incubate for a defined period (e.g., 15
minutes) at room temperature to allow for compound binding.

4. Initiate the enzymatic reaction by adding the DIFMUP substrate.

5. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission
wavelengths are specific to the substrate).
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6. Calculate the rate of reaction for each compound concentration.

7. Determine the IC50 value by plotting the percent inhibition against the compound

concentration and fitting the data to a dose-response curve.[5][8]

In Vitro Cell Proliferation Assay (MTT/IXTT Assay)

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.

o Reagents and Materials:

[¢]

Cancer cell lines of interest
Complete cell culture medium
Test compounds (SHP394 or TNO-155)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-
methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

Solubilization solution (for MTT)
96-well cell culture plates

Microplate reader

e Procedure:

. Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

. Treat the cells with a range of concentrations of the test compounds and incubate for a

specified period (e.g., 72 hours).

. Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells with

active metabolism will convert the tetrazolium salt into a colored formazan product.

. If using MTT, add the solubilization solution to dissolve the formazan crystals.
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5. Measure the absorbance of the wells at the appropriate wavelength using a microplate
reader.

6. Calculate the percentage of cell viability relative to untreated control cells.

7. Determine the IC50 value by plotting cell viability against compound concentration.[4]

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of the compounds in a living organism.
e Materials:
o Immunocompromised mice (e.g., hude or SCID)
o Cancer cell line for tumor induction
o Test compounds (SHP394 or TNO-155) formulated for oral administration
o Calipers for tumor measurement
e Procedure:
1. Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
2. Allow the tumors to grow to a palpable size (e.g., 100-200 mms).
3. Randomize the mice into treatment and control groups.

4. Administer the test compounds or vehicle control orally at the specified dose and
schedule.

5. Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
6. Calculate the tumor volume using the formula: (Length x Width?) / 2.

7. Monitor the body weight of the mice as an indicator of toxicity.
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8. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis).[9]

Western Blot for p-ERK Analysis

This technique is used to measure the levels of phosphorylated ERK, a key downstream
marker of SHP2 activity.

e Reagents and Materials:
o Cell or tumor lysates
o Protein quantification assay (e.g., BCA)
o SDS-PAGE gels and electrophoresis apparatus
o Transfer buffer and membrane (e.g., PVDF)
o Blocking buffer (e.g., 5% BSA in TBST)
o Primary antibodies (anti-p-ERK, anti-total ERK)
o HRP-conjugated secondary antibody
o Chemiluminescent substrate
o Imaging system
e Procedure:
1. Prepare protein lysates from treated cells or tumor tissue.
2. Determine the protein concentration of each lysate.
3. Separate the proteins by size using SDS-PAGE.
4. Transfer the proteins from the gel to a membrane.

5. Block the membrane to prevent non-specific antibody binding.
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6. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
7. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
8. Detect the protein bands using a chemiluminescent substrate and an imaging system.

9. Strip the membrane and re-probe with an antibody against total ERK to ensure equal
protein loading.

10. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[10][11]

Signaling Pathways and Experimental Workflow
SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade.
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Caption: SHP2's role in the RAS/MAPK pathway and its inhibition.
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General Preclinical Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of SHP2 inhibitors.
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Caption: A typical preclinical development workflow for SHP2 inhibitors.

Conclusion
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Both SHP394 and TNO-155 demonstrate potent and selective inhibition of SHP2 in preclinical
models, validating SHP2 as a promising therapeutic target in oncology. TNO-155 has been
extensively studied in combination with other targeted agents, suggesting a potential strategy
to overcome drug resistance. While the available data for SHP394 is more limited in the public
domain, it also shows clear anti-tumor activity. The lack of direct comparative studies
necessitates careful consideration when evaluating the relative merits of these two inhibitors.
Future head-to-head preclinical and clinical studies will be crucial to definitively establish their
comparative efficacy and safety profiles and to guide their optimal clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Preclinical Showdown: Comparing SHP2 Inhibitors
SHP394 and TNO-155]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610828#comparative-analysis-of-shp394-and-tno-
155-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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